methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate
Overview
Description
Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate typically involves the reaction of 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid+methanol→methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate+water
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer and antibacterial agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Methyl 2-amino-4-(2H-tetrazol-5-yl)benzoate
- Methyl 2-amino-4-(1H-tetrazol-5-yl)benzoate
- Methyl 2-amino-4-(2-methyl-1H-tetrazol-5-yl)benzoate
Comparison: Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate is unique due to the presence of the 2-methyl group on the tetrazole ring, which can influence its reactivity and biological activity. This methyl group can enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
methyl 2-amino-4-(2-methyltetrazol-5-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-15-13-9(12-14-15)6-3-4-7(8(11)5-6)10(16)17-2/h3-5H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSTXYKJXQVSBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.